Bromo(naphthalen-1-yl)mercury
Description
Bromo(naphthalen-1-yl)mercury (CAS 51724-96-0) is an organomercury compound characterized by a mercury atom bonded to a bromine atom and a naphthalen-1-yl group. Its structure combines the electrophilic mercury center with a bulky aromatic substituent, influencing its reactivity and stability. Organomercury compounds are historically significant in synthetic chemistry but are highly toxic and hazardous. This compound, like other mercury(II) bromides, is sensitive to heat and mechanical shock, posing explosion risks under such conditions .
Properties
CAS No. |
51724-96-0 |
|---|---|
Molecular Formula |
C10H7BrHg |
Molecular Weight |
407.66 g/mol |
IUPAC Name |
bromo(naphthalen-1-yl)mercury |
InChI |
InChI=1S/C10H7.BrH.Hg/c1-2-6-10-8-4-3-7-9(10)5-1;;/h1-7H;1H;/q;;+1/p-1 |
InChI Key |
BMBONPOIAVEKNF-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2[Hg]Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Bromo(naphthalen-1-yl)mercury can be synthesized through the reaction of 4-bromo-naphthalen-1-amine with mercuric acetate, followed by treatment with sodium chloride . This method involves the formation of an intermediate compound, which is then reacted with tellurium tetrabromide to yield the final product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Bromo(naphthalen-1-yl)mercury undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation and Reduction Reactions: The mercury center can undergo oxidation and reduction, altering the oxidation state of the mercury atom.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include Grignard reagents, sodium chloride, and tellurium tetrabromide . These reactions typically occur under controlled laboratory conditions with specific temperature and pressure requirements.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reactions with tellurium tetrabromide can yield aryltellurium compounds .
Scientific Research Applications
Bromo(naphthalen-1-yl)mercury has several scientific research applications, including:
Chemistry: Used in the synthesis of organometallic compounds and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic applications, although its toxicity limits its use.
Mechanism of Action
The mechanism of action of bromo(naphthalen-1-yl)mercury involves its interaction with molecular targets such as enzymes and cellular components. The compound’s effects are mediated through its ability to form covalent bonds with biological molecules, leading to alterations in their structure and function . The specific pathways involved depend on the context of its use and the target molecules.
Comparison with Similar Compounds
Structural and Reactivity Profiles
Key structural analogs include:
- Stability : The naphthalen-1-yl group enhances steric hindrance compared to smaller substituents (e.g., methyl or phenyl), moderately improving thermal stability. However, bromo-containing mercury compounds generally exhibit lower stability than chloro analogs due to weaker Hg–Br bonds .
- Reactivity : All listed compounds share high explosive reactivity when heated or struck, a hallmark of mercury(II) bromides .
Electronic and Steric Effects
- Electron-Withdrawing Groups : Trifluoromethyl and bromo substituents increase mercury's electrophilicity, accelerating reactions with nucleophiles. However, the naphthalen-1-yl group’s bulk may hinder such interactions, reducing reactivity compared to smaller analogs like bromo(methyl)mercury .
- Aromatic vs.
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